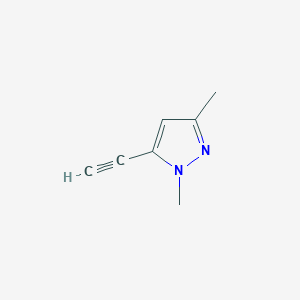

1H-Pyrazole, 5-ethynyl-1,3-dimethyl-

Beschreibung

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Synthesis and Materials Science

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in both medicinal and materials chemistry. nih.govmdpi.comnih.gov Its rigid, planar structure, combined with its capacity for hydrogen bonding and dipole-dipole interactions, makes it an exceptionally versatile scaffold. globalresearchonline.net In medicinal chemistry, the pyrazole moiety is present in a wide array of pharmaceuticals, valued for its metabolic stability and ability to serve as a bioisostere for other functional groups. nih.govnih.gov

Beyond pharmaceuticals, the pyrazole framework is integral to the development of advanced materials and agrochemicals. mdpi.comnih.gov The incorporation of pyrazole units into polymer backbones or as pendant groups can impart desirable properties such as enhanced thermal stability, specific optical characteristics, and improved conductivity. jocpr.com Their utility also extends to coordination chemistry, where pyrazole-based ligands are used to create catalysts and functional metal-organic frameworks (MOFs). The diverse reactivity of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of the electronic and steric properties of the resulting molecules for specific applications. globalresearchonline.net

Role of Ethynyl (B1212043) Functionality in Pyrazole Derivatives for Chemical Transformations and Material Design

The introduction of an ethynyl (–C≡CH) group onto the pyrazole scaffold, as seen in 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-, dramatically expands its synthetic utility and potential applications. The terminal alkyne is a highly reactive functional group that serves as a linchpin for a variety of powerful chemical transformations.

Most notably, the ethynyl group is a key participant in "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govresearchgate.netmdpi.com This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole linkage between the ethynyl-pyrazole and an azide-functionalized molecule. mdpi.com This capability is extensively exploited in materials science for:

Polymer Functionalization: Attaching pyrazole units onto polymer backbones to modify their properties. nih.gov

Dendrimer Synthesis: Building complex, tree-like macromolecules with tailored surface functionalities.

Surface Modification: Anchoring pyrazole-containing molecules to surfaces to create functionalized materials.

Bioconjugation: Linking pyrazoles to biological molecules for diagnostic or therapeutic purposes.

Furthermore, the ethynyl group is a versatile handle for other carbon-carbon bond-forming reactions, such as the Sonogashira, Glaser, and Eglinton couplings, which are instrumental in synthesizing conjugated polymers and complex organic molecules. These reactions enable the extension of π-conjugated systems, which is crucial for the design of organic semiconductors, light-emitting diodes (OLEDs), and other optoelectronic materials.

| Reaction Type | Reagents/Catalyst | Product | Significance |

| CuAAC (Click Chemistry) | Azide (B81097) (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | Covalent linking to polymers, biomolecules, surfaces. mdpi.commdpi.com |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Disubstituted alkyne | Synthesis of conjugated systems, complex molecules. |

| Glaser Coupling | Cu(I) or Cu(II) salt, base | Symmetrical diyne | Formation of conjugated polymers and macrocycles. |

Overview of Research Directions for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- and Related Structures

While direct research on 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- is not extensively documented in dedicated studies, its structure points to clear and promising research directions based on the established chemistry of its constituent parts. The molecule combines the stable, tunable pyrazole core with the highly versatile ethynyl functional group.

Synthetic Pathways: The synthesis of this compound would likely proceed through the functionalization of a 1,3-dimethylpyrazole (B29720) precursor. A common strategy involves the Sonogashira coupling of 5-halo-1,3-dimethyl-1H-pyrazole with a protected acetylene (B1199291) source, followed by deprotection to reveal the terminal alkyne. Alternative routes could involve cycloaddition reactions using appropriately substituted alkynes and hydrazine (B178648) derivatives. nih.govorganic-chemistry.org

Future Research Applications: The primary research interest in 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- lies in its potential as a specialized building block. Key research directions include:

Advanced Polymer Synthesis: Utilizing the ethynyl group for click polymerization with diazide monomers to create novel, high-performance poly(triazole-pyrazole) materials. nih.gov These materials could be investigated for applications requiring high thermal stability or specific dielectric properties.

Development of Novel Ligands: Employing the compound as a precursor for more complex ligands in catalysis. The pyrazole nitrogens and the π-system of the alkyne can both coordinate to metal centers, offering possibilities for creating unique catalytic environments.

Probing Biological Systems: Using click chemistry to attach 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- to biomolecules or fluorescent tags. The dimethylated pyrazole core offers a specific steric and electronic profile that could be explored for targeted interactions with biological macromolecules.

Materials for Electronics: Serving as a monomer or cross-linking agent in the synthesis of conjugated organic materials. The combination of the electron-rich pyrazole ring and the rigid alkyne unit could be exploited in the design of materials for organic electronics.

The fixed methylation at the N1 and C3 positions prevents tautomerism and provides steric bulk, which can be used to control the conformation and reactivity of larger molecules constructed from this pyrazole unit. globalresearchonline.net This makes 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- a valuable and precisely defined component for constructing complex and functional chemical architectures.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethynyl-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5-6(2)8-9(7)3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCIADAVCSUGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50759339 | |

| Record name | 5-Ethynyl-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50759339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94989-99-8 | |

| Record name | 5-Ethynyl-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50759339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethynyl Pyrazoles

Strategies for Constructing the Pyrazole (B372694) Ring with Ethynyl (B1212043) Substituents

The construction of the pyrazole core is typically achieved through the reaction of a three-carbon building block with a hydrazine (B178648) derivative. mdpi.com The introduction of an ethynyl substituent can be accomplished either by using a precursor already containing the ethynyl group or by its formation in a subsequent step. Key strategies include cyclocondensation and 1,3-dipolar cycloaddition reactions.

Cyclocondensation Reactions with Hydrazine Derivatives

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, involving the reaction of a hydrazine with a 1,3-dielectrophilic species. nih.gov The regioselectivity of this reaction, especially with substituted hydrazines like methylhydrazine, is a critical consideration, as it can potentially lead to a mixture of isomers. nih.govbeilstein-journals.org

The Knorr pyrazole synthesis, the reaction between 1,3-dicarbonyl compounds and hydrazines, is the most classical and widely used method for constructing the pyrazole ring. nih.gov To synthesize the target compound, 5-ethynyl-1,3-dimethyl-1H-pyrazole, a suitable precursor would be an ethynyl-substituted 1,3-dicarbonyl compound, such as 5,5-diethoxy-1-hexyn-3-one. The reaction of this precursor with methylhydrazine would proceed via condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in this approach when using an unsymmetrical dicarbonyl compound is controlling the regioselectivity. The reaction of methylhydrazine with an unsymmetrical β-diketone can yield two different regioisomers. beilstein-journals.org The nucleophilic attack can be initiated by either of the two nitrogen atoms of methylhydrazine on either of the two carbonyl groups, leading to different substitution patterns on the final pyrazole ring. Reaction conditions, such as pH and solvent, can influence the regiochemical outcome.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Acetylacetone | Phenylhydrazine | 1,3,5-trimethyl-1-phenyl-1H-pyrazole | Good | mdpi.com |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazide | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | nih.gov |

| In situ generated 1,3-diketones | Hydrazine | Substituted pyrazoles | Good to Excellent | mdpi.com |

An alternative and often more regioselective approach involves the use of α,β-unsaturated carbonyl compounds, particularly α,β-alkynyl ketones. nih.gov These substrates react with hydrazines via a Michael addition followed by cyclization and elimination to directly afford the aromatic pyrazole without the need for an oxidation step. beilstein-journals.org

For the synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole, a suitable starting material would be a methyl alkynyl ketone bearing a terminal alkyne, for example, pent-4-yn-2-one. The reaction with methylhydrazine would involve the initial attack of the more nucleophilic nitrogen of methylhydrazine onto the β-carbon of the alkyne, followed by cyclization of the resulting enamine with the ketone carbonyl group to furnish the desired pyrazole. This method often provides better control over regioselectivity compared to the 1,3-dicarbonyl route. nih.gov

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Chalcones | Hydrazine derivatives | Cyclo-condensation | Pyrazole regioisomers | researchgate.net |

| Alk-3-yn-1-ones | Hydrazines | Montmorillonite K-10, microwave | 1,3,5-Trisubstituted pyrazoles | rsc.org |

| α,β-Alkynic aldehydes | Hydrazines | One-pot with phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | mdpi.com |

β-Enaminones are versatile intermediates for pyrazole synthesis. mdpi.com They are typically prepared from 1,3-dicarbonyl compounds and can react with hydrazines to form pyrazoles. The enaminone structure directs the regioselectivity of the cyclization. For the synthesis of 1,3,5-trisubstituted pyrazoles, the reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization and elimination of the amine. nih.gov

To prepare 5-ethynyl-1,3-dimethyl-1H-pyrazole, one could envision a β-enaminone derived from an ethynyl-1,3-diketone, such as 4-(dimethylamino)-1-hexyn-3-en-2-one. Reaction of this intermediate with methylhydrazine would be expected to yield the target pyrazole with high regioselectivity. Rhodium-catalyzed cascade reactions involving enaminones, alkynes, and hydrazine hydrochlorides have also been developed for the synthesis of polysubstituted pyrazoles. nih.gov

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions provide a powerful and convergent route to five-membered heterocycles, including pyrazoles. frontiersin.org This strategy involves the reaction of a 1,3-dipole with a dipolarophile.

The Huisgen 1,3-dipolar cycloaddition of nitrile imines with alkynes is a highly effective method for the regioselective synthesis of pyrazoles. nih.gov Nitrile imines are typically generated in situ from hydrazonoyl halides by dehydrohalogenation with a base.

To synthesize 5-ethynyl-1,3-dimethyl-1H-pyrazole via this route, one could react a nitrile imine with an appropriately substituted alkyne. For instance, the reaction of the nitrile imine generated from acetohydrazonoyl chloride with an excess of butadiyne could potentially yield the target compound. However, a more controlled approach would involve the cycloaddition of a nitrile imine, such as N-methyl-C-methylnitrile imine (generated from the corresponding hydrazonoyl chloride), with a terminal alkyne like ethynyltrimethylsilane. The silyl (B83357) group can act as a protecting group for the terminal alkyne and can be removed in a subsequent step to yield the 5-ethynyl pyrazole. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the alkyne. nih.govbeilstein-journals.org Multicomponent syntheses involving alkynes, nitriles, and titanium imido complexes also provide a modern alternative to classical cycloaddition methods. nih.gov

| Nitrile Imine Source | Dipolarophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Hydrazonoyl chlorides | α-Bromocinnamaldehyde (Alkyne surrogate) | 1,3-Dipolar cycloaddition | 1,3,4,5-Tetrasubstituted pyrazoles | nih.gov |

| Trifluoroacetonitrile-derived imines | Enones | [3+2] Cycloaddition | 3-Trifluoromethylpyrazoles | researchgate.net |

| In situ generated N-aryl nitrile imines | Polycyclic 1,4-quinones | [3+2] Cycloaddition | Trifluoromethylated polycyclic pyrazoles | beilstein-journals.org |

Nitrile Imine Cycloadditions with Alkynes

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction and functionalization of the pyrazole ring, providing high efficiency and selectivity.

Copper catalysts are widely employed in the synthesis of pyrazoles. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, can be adapted for pyrazole synthesis. More directly, copper salts can promote the cycloaddition of sydnones and terminal alkynes, leading to 1,4-disubstituted pyrazoles with excellent regiocontrol. rsc.org Furthermore, copper-catalyzed N-alkynylation of pyrazoles has been reported, which could be a potential route to introduce the ethynyl group onto a pre-existing 1,3-dimethylpyrazole (B29720) core. rsc.org Another copper-catalyzed approach involves the alkynylation of in situ-generated azoalkenes from α-halohydrazones, followed by cyclization to form polysubstituted pyrazoles. researchgate.net

| Starting Material 1 | Starting Material 2 | Catalyst | Product | Ref. |

| Sydnone | Terminal Alkyne | Copper(II) acetate | 1,4-Disubstituted Pyrazole | rsc.org |

| α-Halohydrazone | Terminal Alkyne | CuI·3/4DMS | N-Protected Polysubstituted Pyrazole | researchgate.net |

| Pyrazole | Terminal Alkyne | Copper catalyst | N-Alkynyl Pyrazole | rsc.org |

Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds, making them suitable for introducing an ethynyl group onto a pyrazole scaffold. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a particularly relevant method. researchgate.netrsc.org

A feasible synthetic strategy for 5-ethynyl-1,3-dimethyl-1H-pyrazole would involve the preparation of a 5-halo-1,3-dimethyl-1H-pyrazole precursor, followed by a Sonogashira coupling with a protected or terminal alkyne. For instance, 5-chloro-1,3-dimethyl-1H-pyrazole can be iodinated to produce 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole. mdpi.com Although this provides a handle at the 4-position, similar halogenation strategies could potentially be adapted for the 5-position. A more direct precursor, 5-iodo-1,3-dimethyl-1H-pyrazole, could be synthesized and subsequently coupled with a suitable alkyne like ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The trimethylsilyl (B98337) protecting group can then be removed under mild basic or fluoride-mediated conditions to yield the final product. nih.gov

| Pyrazole Precursor | Alkyne | Catalyst System | Product | Ref. |

| 5-Halo-1,3-dimethyl-1H-pyrazole | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | 1,3-Dimethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole | researchgate.netrsc.org |

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have emerged as powerful tools in organic synthesis, enabling unique transformations for the construction and functionalization of heterocyclic compounds like pyrazoles. While direct, one-pot synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole using ruthenium catalysis is not extensively documented, ruthenium-catalyzed reactions represent a key strategy for introducing the ethynyl group onto a pre-existing pyrazole core through C-H functionalization.

Cationic ruthenium(II) complexes, for instance, have been shown to catalyze highly efficient oxidative annulations of alkynes with substituted 1H-pyrazoles. nih.govgoettingen-research-online.de This C-H/N-H bond functionalization strategy allows for the coupling of aryl- and alkyl-substituted alkynes with pyrazoles. nih.gov Another significant advancement is the ruthenium-catalyzed ortho- and peri-alkynylation of aromatic and heterocyclic systems, including pyrazoles, using bromoalkynes. acs.orgnih.gov This method proceeds through a proposed mechanism of metalation, alkyne insertion, and subsequent elimination of a bromide ion. nih.gov

These transformations are significant as they offer a post-cyclization pathway to introduce the crucial ethynyl moiety, avoiding the potential complications of carrying such a functional group through a multi-step synthesis.

Nickel(0) Complex-Catalyzed Transformations

Nickel catalysis provides a cost-effective and highly efficient alternative to palladium for cross-coupling reactions, including the Sonogashira coupling, which is instrumental in forming C(sp)-C(sp²) bonds. This reaction is a primary method for synthesizing ethynyl-substituted pyrazoles from their corresponding halo-pyrazole precursors. Nickel has emerged as a desirable substitute for palladium due to its abundance and lower toxicity. rsc.orgresearchgate.net

The Sonogashira reaction can be catalyzed by various nickel complexes, often in combination with a copper co-catalyst, to couple terminal alkynes with aryl or vinyl halides. wikipedia.org Nickel-catalyzed versions have been developed that allow for the coupling of non-activated alkyl halides and chlorides with alkynes under mild conditions. wikipedia.orgkit.edu For the synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole, this would typically involve the coupling of a terminal alkyne (like ethyne (B1235809) or a protected version such as trimethylsilylacetylene) with 5-halo-1,3-dimethyl-1H-pyrazole.

Recent advancements have focused on developing homogeneous catalytic systems with Ni-phosphorus and Ni-nitrogen ligands, as well as heterogeneous systems using supported nickel complexes or nanoparticles, to improve catalyst stability, recovery, and efficiency. rsc.orgresearchgate.net

| Catalyst System | Transformation Type | Typical Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Cationic Ruthenium(II) Complexes | C-H/N-H Alkynylation/Annulation | 1H-Pyrazoles, Alkynes | Direct functionalization of C-H bonds, avoiding pre-halogenation. | nih.gov |

| [RuCl₂(p-cymene)]₂ | C-H Alkynylation | Pyrazoles, Bromoalkynes | High regioselectivity for ortho/peri positions. | nih.gov |

| Nickel(0) Complexes (e.g., with phosphine (B1218219) ligands) | Sonogashira Cross-Coupling | Halo-pyrazoles, Terminal Alkynes | Cost-effective alternative to palladium, high efficiency. | rsc.orgresearchgate.net |

Oxidative Cyclization Methodologies

Oxidative cyclization offers an alternative route to pyrazole synthesis, often involving the formation of the heterocyclic ring with a simultaneous change in oxidation state. These methods can provide access to pyrazoles from precursors that are not 1,3-dicarbonyl compounds.

One notable method is the iodine-mediated oxidative C-N bond formation, which allows for the synthesis of polysubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazines. rhhz.net Another approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds through a radical-initiated pathway followed by cyclization and C=C bond cleavage. organic-chemistry.org Furthermore, an iodine-catalyzed denitrative imino-diaza-Nazarov cyclization has been developed, using α-nitroacetophenone derivatives and hydrazones to generate pyrazoles through an oxidative 4π-electrocyclization. rsc.org

For the specific synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole, a hypothetical oxidative cyclization route could involve the reaction of methylhydrazine with an appropriate α,β-alkynyl hydrazone precursor, followed by an oxidative step to induce cyclization and aromatization.

Selective Functionalization for Ethynyl and Methyl Substitution at Pyrazole Positions

Achieving the specific 1,3,5-substitution pattern of 5-ethynyl-1,3-dimethyl-1H-pyrazole requires precise control over the reaction chemistry, either during the initial ring formation (regioselective synthesis) or through subsequent modification of a pre-formed pyrazole ring (post-cyclization functionalization).

Regioselective Synthesis Strategies

The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. When using an unsymmetrical dicarbonyl compound and a substituted hydrazine like methylhydrazine, two regioisomeric pyrazole products can be formed. The synthesis of 1,3,5-trisubstituted pyrazoles from acetylenic ketones and hydrazines has been shown to be highly regioselective. researchgate.net

For the target molecule, the precursors would be methylhydrazine and a derivative of 4-ethynyl-4-oxobut-2-enal or its synthetic equivalent, pent-2-yn-4-one. The regioselectivity of this condensation is influenced by several factors:

Electronic Effects : The difference in electrophilicity between the two carbonyl carbons of the diketone dictates the initial site of nucleophilic attack by the hydrazine.

Steric Hindrance : Bulky substituents can direct the hydrazine to the less sterically hindered carbonyl group.

Reaction Conditions : The pH of the reaction medium is crucial. Generally, the reaction is initiated by the more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) attacking a carbonyl carbon. The subsequent cyclization and dehydration can lead to different isomers depending on which nitrogen atom completes the ring closure.

Solvent Effects : The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation, favoring one isomer over the other. conicet.gov.ar

By carefully controlling these parameters, it is possible to direct the synthesis towards the desired 1,3,5-substituted isomer.

Post-Cyclization Functionalization Approaches

An alternative to building the molecule with all substituents in place is to construct a simpler pyrazole core and introduce the required functional groups later. This approach is particularly useful for introducing the ethynyl group, which can be sensitive to certain reaction conditions.

The most prominent example of this strategy is the Sonogashira cross-coupling reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This involves the synthesis of a 5-halo-1,3-dimethyl-1H-pyrazole precursor, which is then coupled with a terminal alkyne. A specific literature example demonstrates the selective coupling of phenylacetylene (B144264) at the C4-position of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, leaving the C5-chloro group intact. researchgate.net This highlights the high degree of selectivity achievable with palladium-catalyzed cross-coupling, allowing for the precise installation of an ethynyl group at the desired position on the pyrazole ring. researchgate.net

Beyond cross-coupling, direct C-H functionalization of the pyrazole ring, as catalyzed by transition metals like ruthenium, offers a more atom-economical approach to introduce substituents without the need for pre-halogenation. rsc.org Functionalization of the existing methyl groups is less common but could potentially be achieved through radical halogenation followed by substitution, although this risks reactions at the pyrazole ring itself.

| Strategy | Description | Key Control Factors | Example Reaction | Reference |

|---|---|---|---|---|

| Regioselective Synthesis | Condensation of an unsymmetrical 1,3-dicarbonyl equivalent with methylhydrazine to favor the 1,3,5-isomer. | pH, solvent (e.g., HFIP), substrate electronics and sterics. | Reaction of pent-2-yn-4-one with methylhydrazine. | researchgate.netconicet.gov.ar |

| Post-Cyclization Functionalization | Introduction of the ethynyl group onto a pre-formed 1,3-dimethyl-1H-pyrazole core. | Choice of catalyst (Pd, Ni), protecting groups, and reaction conditions. | Sonogashira coupling of 5-iodo-1,3-dimethyl-1H-pyrazole with trimethylsilylacetylene. | researchgate.net |

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve safety and efficiency. For pyrazole synthesis, several green methodologies have been developed. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.

Key green strategies applicable to the synthesis of pyrazoles include:

Use of Green Solvents : Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol. rhhz.net

Solvent-Free Reactions : Conducting reactions in the absence of any solvent, often by grinding the reactants together, which reduces waste and simplifies purification.

Microwave and Ultrasound-Assisted Synthesis : Using alternative energy sources like microwaves or ultrasound can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions.

Multicomponent Reactions (MCRs) : Combining three or more reactants in a single step to form the final product. MCRs are highly atom-economical and efficient, as they reduce the number of synthetic steps and purification processes. mdpi.com

These green approaches provide more sustainable pathways for the synthesis of pyrazole derivatives, aligning with the broader goal of environmentally responsible chemical manufacturing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. asianpubs.org This technology is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a key method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, essential for the synthesis of ethynyl-substituted aromatic and heteroaromatic compounds.

The synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole can be envisioned via a microwave-assisted Sonogashira coupling of a suitable 5-halo-1,3-dimethyl-1H-pyrazole precursor with a terminal alkyne. A plausible precursor for this transformation is 5-iodo-1,3-dimethyl-1H-pyrazole. The reaction would typically involve a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent.

Detailed Research Findings:

While a specific protocol for the microwave-assisted synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole is not extensively documented, numerous studies on analogous systems demonstrate the feasibility of this approach. For instance, the microwave-enhanced Sonogashira reaction has been successfully applied to a broad range of aryl and heteroaryl halides, including pyrazole derivatives, with excellent yields achieved in minutes. rsc.org The use of microwave irradiation can significantly reduce the reaction times of Sonogashira couplings from hours to minutes, while often improving yields. rsc.org

A study on the microwave-assisted Sonogashira coupling of various aryl halides with terminal alkynes reported high yields in short reaction times. For example, the coupling of iodobenzene (B50100) with phenylacetylene under microwave irradiation can be completed in a matter of minutes, affording the product in high yield. Similar conditions can be extrapolated for the synthesis of the target pyrazole.

| Precursor | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 5-Iodo-1,3-dimethyl-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 100-120 | 5-15 | High (expected) | rsc.org |

| 5-Bromo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | Pd(OAc)₂/PPh₃/CuI | DMF | 140 | 10 | High (analogous) | beilstein-journals.org |

This table presents hypothetical and analogous data based on existing literature to illustrate the potential of microwave-assisted synthesis for the target compound.

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation to induce and accelerate chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. rsc.orgresearchgate.net This technique has been applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and cross-coupling reactions. asianpubs.orgresearchgate.net

For the synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole, an ultrasound-promoted Sonogashira coupling of 5-halo-1,3-dimethyl-1H-pyrazole with a terminal alkyne presents a viable and green synthetic route. The use of ultrasound can often lead to milder reaction conditions and may obviate the need for phosphine ligands and copper co-catalysts in some cases.

Detailed Research Findings:

Research has shown that ultrasound irradiation can significantly promote palladium-catalyzed cross-coupling reactions. For instance, a copper- and ligand-free Sonogashira reaction catalyzed by Pd(0) nanoparticles under ultrasound irradiation has been reported to proceed at ambient temperature with high yields. researchgate.net This methodology was successfully applied to various aryl halides and terminal acetylenes. researchgate.net The synthesis of 1,5-disubstituted pyrazoles has also been achieved in high yields within minutes under ultrasound irradiation. asianpubs.org

While a specific application to 5-ethynyl-1,3-dimethyl-1H-pyrazole is not detailed, the general success of ultrasound in promoting both pyrazole synthesis and Sonogashira couplings suggests its high potential for this transformation. The conditions would likely involve a palladium source and a base, with the reaction proceeding at or near room temperature.

| Precursor | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 5-Iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | Pd(OAc)₂ | Acetone | Ambient | 30-60 | High (expected) | researchgate.net |

| 5-Bromo-1,3-dimethyl-1H-pyrazole | 1-Heptyne | Pd/C | Methanol/Water | 40 | 60 | Good (analogous) | organic-chemistry.org |

This table presents hypothetical and analogous data based on existing literature to illustrate the potential of ultrasound-assisted synthesis for the target compound.

Mechanochemical Synthesis

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as grinding or ball milling, is a rapidly growing field of green chemistry. rsc.orgmdpi.com These solvent-free or low-solvent methods can lead to the formation of novel products, reduce reaction times, and enhance reaction yields. Mechanochemical approaches have been successfully applied to a variety of organic reactions, including the synthesis of heterocycles and palladium-catalyzed cross-coupling reactions. rsc.orgmdpi.com

The synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole could potentially be achieved through a mechanochemical Sonogashira coupling. This would involve milling a solid mixture of a 5-halo-1,3-dimethyl-1H-pyrazole, a solid alkyne precursor (or a liquid alkyne with a solid support), a palladium catalyst, a copper co-catalyst, and a solid base.

Detailed Research Findings:

Recent studies have demonstrated the feasibility of mechanochemical Sonogashira couplings. A high-temperature ball-milling technique has been developed for the efficient palladium-catalyzed Sonogashira coupling of solid aryl halides, including those with large polyaromatic structures. rsc.org This method provides access to various aromatic alkynes in excellent yields with short reaction times in the absence of bulk solvents. rsc.org Furthermore, the synthesis of various pyrazole derivatives has been accomplished using ball milling techniques, showcasing the utility of mechanochemistry in constructing the pyrazole core. mdpi.comresearchgate.net For example, 3,5-diphenyl-1H-pyrazoles have been synthesized in excellent yields under mechanochemical ball-milling conditions using a simple work-up procedure. mdpi.com

Given these advancements, a mechanochemical approach to 5-ethynyl-1,3-dimethyl-1H-pyrazole is highly plausible. The reaction would likely proceed efficiently, offering a sustainable alternative to traditional solution-phase synthesis.

| Precursor | Alkyne | Catalyst System | Base | Milling Conditions | Time (h) | Yield (%) | Reference |

| 5-Iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | Pd(OAc)₂/CuI | K₂CO₃ | Stainless steel jar, 25 Hz | 1-2 | High (expected) | rsc.orgacs.org |

| 5-Bromo-1,3-dimethyl-1H-pyrazole | Ethynylbenzene | [Cu(Cl)(IPr)] | Triethylamine | Ball mill, 25 rpm | 1 | Good (analogous) | acs.org |

This table presents hypothetical and analogous data based on existing literature to illustrate the potential of mechanochemical synthesis for the target compound.

Flow Chemistry Applications for Pyrazole Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. Flow chemistry has been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles.

The synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole in a flow system would likely involve the continuous pumping of a solution containing a 5-halo-1,3-dimethyl-1H-pyrazole, an alkyne, a catalyst, and a base through a heated reactor coil. The product would be collected continuously at the outlet of the system.

Detailed Research Findings:

The Sonogashira coupling has been successfully implemented in continuous flow reactors. These systems allow for rapid optimization of reaction conditions and can handle hazardous reagents more safely. For instance, a continuous-flow Sonogashira coupling of substituted iodobenzenes and aryl acetylenes has been demonstrated using a packed-bed reactor containing a solid-supported palladium catalyst. The use of a flow reactor can also enable the use of superheated solvents, further accelerating the reaction.

While a dedicated flow synthesis of 5-ethynyl-1,3-dimethyl-1H-pyrazole has not been reported, the principles are well-established. A solution of 5-iodo-1,3-dimethyl-1H-pyrazole, a suitable alkyne, a palladium catalyst, a copper co-catalyst, and a base in a solvent like THF or DMA could be passed through a heated reactor to afford the desired product.

| Precursor | Alkyne | Catalyst System | Solvent | Temp. (°C) | Flow Rate (mL/min) | Yield (%) | Reference |

| 5-Iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | Pd/C (solid support) | THF/DMA | 80-120 | 0.1-0.5 | High (expected) | mdpi.com |

| 4-Iodotoluene (analogous) | Phenylacetylene | 5% Pd on alumina/Cu₂O | THF/DMA | 80 | 0.1 | >95 (GC) | mdpi.com |

This table presents hypothetical and analogous data based on existing literature to illustrate the potential of flow chemistry for the synthesis of the target compound.

Chemical Reactivity and Advanced Functionalization of 1h Pyrazole, 5 Ethynyl 1,3 Dimethyl

Reactivity of the Pyrazole (B372694) Heterocycle

The reactivity of the pyrazole ring in 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- is significantly influenced by its substitution pattern. The presence of methyl groups at both the 1- and 3-positions dictates its stability and mode of interaction with various reagents.

Tautomeric Forms and Their Influence on Reactivity

In unsubstituted or monosubstituted pyrazoles, tautomerism, the migration of a proton between the two nitrogen atoms, is a key characteristic that influences their reactivity and physicochemical properties. However, in the case of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-, the presence of methyl groups on both nitrogen (N1) and carbon (C3) precludes the possibility of tautomerization. The substitution at the N1 position with a methyl group effectively "locks" the double bond arrangement within the heterocyclic ring.

This lack of tautomerism imparts a defined and stable isomeric form to the molecule. Consequently, reactions involving the pyrazole ring are not complicated by the presence of multiple tautomeric species in equilibrium. This structural rigidity ensures that functionalization reactions are predictable, targeting specific sites on the pyrazole core without the ambiguity that can arise from tautomeric equilibria. The reactivity is therefore governed by the fixed electronic distribution of the 1,3-dimethylated pyrazole system.

Proton-Responsive Nature and its Implications

Despite the absence of tautomerism, the pyrazole ring in 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- exhibits a proton-responsive nature due to the basicity of the pyridine-like N2 nitrogen atom. The lone pair of electrons on this nitrogen can accept a proton from an acidic medium, leading to the formation of a pyrazolium (B1228807) cation.

Electronic Modulation : The formation of a positive charge on the pyrazole ring alters its electronic properties. This can influence the reactivity of the ethynyl (B1212043) substituent, potentially modifying its susceptibility to nucleophilic or electrophilic attack.

Catalysis and Self-Assembly : The ability to be protonated allows this molecule to participate in acid-base chemistry, which can be exploited in catalytic processes or in the formation of supramolecular assemblies directed by hydrogen bonding or ionic interactions.

Solubility and Formulation : The protonated form of the molecule is expected to have different solubility characteristics, which can be a crucial factor in designing reaction conditions and in the formulation of materials.

Reactivity of the Ethynyl Moiety

The ethynyl group at the C5 position is a highly versatile functional handle, enabling a wide array of chemical transformations for the construction of more complex molecular architectures.

Participation in [3+2] Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- is an excellent substrate for [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the coupling of the terminal alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.

The CuAAC reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, making it a powerful tool for molecular construction in various fields, including medicinal chemistry and materials science.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst | Solvent | Product |

| 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole |

| 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- | Phenyl Azide | CuI | THF | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-phenyl-1H-1,2,3-triazole |

Carbon-Carbon Bond Formation Reactions

The terminal C-H bond of the ethynyl group is sufficiently acidic to be removed by a suitable base, allowing for a variety of carbon-carbon bond-forming reactions. Among the most significant is the Sonogashira coupling, a cross-coupling reaction that utilizes a palladium catalyst and a copper co-catalyst to couple terminal alkynes with aryl or vinyl halides.

This reaction is instrumental in synthesizing conjugated systems by extending the carbon framework of the pyrazole derivative. The Sonogashira coupling is known for its tolerance of a wide range of functional groups, providing a robust method for creating complex molecular structures.

Table 2: Example of Sonogashira Coupling Reaction

| Alkyne | Aryl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 1,3-Dimethyl-5-(phenylethynyl)-1H-pyrazole |

| 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- | 4-Bromotoluene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 1,3-Dimethyl-5-(p-tolylethynyl)-1H-pyrazole |

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl group is susceptible to both electrophilic and nucleophilic addition reactions, further expanding the synthetic utility of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-.

Electrophilic Additions: Electrophiles can add across the triple bond. A common example is halogenation, where halogens like bromine or chlorine add to the alkyne to form dihaloalkenes. The regioselectivity and stereoselectivity of these additions can often be controlled by the reaction conditions. Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), also occurs, typically following Markovnikov's rule where the hydrogen adds to the carbon atom that already has more hydrogen atoms.

Nucleophilic Additions: The ethynyl group, particularly when influenced by the electron-withdrawing nature of the pyrazole ring, can undergo nucleophilic additions. For instance, in a Michael-type addition, nucleophiles such as amines, thiols, or stabilized carbanions can add to the alkyne, especially if the pyrazole ring is further activated with electron-withdrawing groups. This aza-Michael or thia-Michael addition is a powerful method for introducing heteroatomic functional groups.

Table 3: Examples of Addition Reactions to the Ethynyl Moiety

| Reaction Type | Reagent | Conditions | Product Type |

| Electrophilic Addition | Br₂ | CCl₄ | 5-(1,2-Dibromoethenyl)-1,3-dimethyl-1H-pyrazole |

| Electrophilic Addition | HCl | Inert Solvent | 5-(2-Chlorovinyl)-1,3-dimethyl-1H-pyrazole |

| Nucleophilic Addition | Piperidine | Base catalyst | 5-(2-(Piperidin-1-yl)vinyl)-1,3-dimethyl-1H-pyrazole |

| Nucleophilic Addition | Thiophenol | Base catalyst | 5-(2-(Phenylthio)vinyl)-1,3-dimethyl-1H-pyrazole |

Functionalization at Methyl Positions

The methyl groups at the N1 and C3 positions of the pyrazole ring, while generally stable, can be activated under specific reaction conditions to allow for further substitution. The reactivity of these methyl groups is influenced by their position on the heterocyclic core.

Deprotonation and Electrophilic Quench:

The protons on the methyl groups of dimethylpyrazoles can be abstracted by strong bases to form carbanionic species, which can then react with various electrophiles. The N1-methyl group is generally more susceptible to deprotonation than the C3-methyl group due to the influence of the adjacent nitrogen atom.

Studies on analogous 1-methyl-3,5-disubstituted pyrazoles have shown that lithiation preferentially occurs at the 1-methyl position, leading to the formation of 1-lithiomethyl derivatives researchgate.net. This intermediate can then be trapped by a range of electrophiles to introduce new functional groups. While direct experimental data on 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- is limited, analogous reactions on similar heterocyclic systems, such as dimethyl triazones, also show preferential lithiation at the methyl group alpha to a nitrogen atom nih.gov.

However, lateral lithiation of the C3-methyl group cannot be entirely ruled out, as demonstrated in the case of 3,5-dimethylisoxazole, a closely related heterocycle researchgate.net. The choice of base, solvent, and temperature can be critical in directing the regioselectivity of this reaction.

Table 1: Potential Functionalization at Methyl Positions via Deprotonation

| Reaction | Reagents | Potential Product Structure |

| Lithiation and Deuteration | 1. s-BuLi, THF, -78 °C; 2. D₂O | Introduction of deuterium (B1214612) at the N1-methyl position |

| Lithiation and Alkylation | 1. s-BuLi, THF, -78 °C; 2. R-X (e.g., CH₃I) | Alkylation at the N1-methyl position |

| Lithiation and Aldehyde Addition | 1. s-BuLi, THF, -78 °C; 2. R-CHO | Formation of a secondary alcohol at the N1-methyl position |

| Lithiation and Carboxylation | 1. s-BuLi, THF, -78 °C; 2. CO₂ | Formation of a carboxylic acid at the N1-methyl position |

Oxidative Functionalization:

While the pyrazole ring itself is relatively resistant to oxidation, the methyl side chains can be oxidized under appropriate conditions pharmaguideline.com. This can lead to the formation of aldehydes, carboxylic acids, or hydroxymethyl groups, thereby introducing valuable functional handles for further derivatization.

Halogenation:

Direct halogenation of the methyl groups on the pyrazole ring is another potential functionalization pathway. Under severe conditions, such as high temperatures, treatment with elemental chlorine can lead to the chlorination of alkyl side chains on the pyrazole ring mdpi.com. Radical halogenation, initiated by UV light or radical initiators, could also be a viable method for introducing halogens onto the methyl groups, similar to the side-chain halogenation of toluenes libretexts.org.

Advanced Derivatization Strategies for Multisubstituted Pyrazoles

The presence of the 5-ethynyl group offers a powerful and versatile handle for the synthesis of a wide range of multisubstituted pyrazoles through various modern synthetic methodologies.

Sonogashira Coupling:

The terminal alkyne functionality of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- is an ideal substrate for the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and a variety of aryl or vinyl halides nih.govwikipedia.orgntu.edu.twnih.gov. This strategy enables the direct attachment of diverse aromatic and heteroaromatic moieties to the C5 position of the pyrazole core, leading to a vast library of novel compounds researchgate.net.

Table 2: Examples of Sonogashira Coupling with 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-

| Aryl/Vinyl Halide | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1,3-Dimethyl-5-(phenylethynyl)-1H-pyrazole |

| 4-Bromopyridine | Pd(PPh₃)₄, CuI, Et₃N | 1,3-Dimethyl-5-((pyridin-4-yl)ethynyl)-1H-pyrazole |

| 2-Iodothiophene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1,3-Dimethyl-5-((thiophen-2-yl)ethynyl)-1H-pyrazole |

1,3-Dipolar Cycloaddition (Click Chemistry):

The ethynyl group is a quintessential reactant for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" organic-chemistry.org. This reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole-linked pyrazole conjugates researchgate.netnih.gov. By reacting 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- with various organic azides, a diverse range of molecules, including biomolecules, polymers, and fluorescent dyes, can be readily attached to the pyrazole scaffold. Ruthenium-catalyzed azide-alkyne cycloadditions can also be employed to achieve the opposite regioselectivity, yielding 1,5-disubstituted triazoles organic-chemistry.org.

Other Cycloaddition Reactions:

Beyond click chemistry, the ethynyl group can participate in cycloaddition reactions with a variety of other 1,3-dipoles, such as nitrile imines and diazo compounds, to construct a range of five-membered heterocyclic rings attached to the pyrazole core unisi.itresearchgate.netresearchgate.netrsc.org. These reactions provide access to novel fused or bi-heterocyclic systems with potential applications in medicinal chemistry and materials science semanticscholar.orgresearchgate.netnih.gov.

Mechanistic Investigations of Pyrazole Formation and Reactivity

Elucidation of Reaction Pathways in Pyrazole (B372694) Synthesis

The most plausible and efficient synthetic route to 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- involves the functionalization of a pre-formed pyrazole ring rather than a de novo construction with the ethynyl (B1212043) group already present. The key transformation is a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. wikipedia.orgtandfonline.comorganic-chemistry.org This pathway is predicated on the synthesis of a suitable halogenated precursor, namely 5-iodo-1,3-dimethyl-1H-pyrazole .

The preparation of halogenated pyrazoles for use in cross-coupling reactions is a well-established methodology. For instance, the synthesis of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole has been reported, explicitly noting its design as a precursor for Sonogashira-type couplings. mdpi.comresearchgate.net This demonstrates the feasibility of introducing an iodine atom onto the 1,3-dimethyl-1H-pyrazole core, which is the most reactive halide for the crucial C-C bond formation step (reactivity order: I > OTf ≥ Br >> Cl). wikipedia.orgmdpi.com

The proposed reaction pathway therefore consists of two main stages:

Iodination of the Pyrazole Core : Synthesis of the 5-iodo-1,3-dimethyl-1H-pyrazole intermediate from 1,3-dimethyl-1H-pyrazole .

Sonogashira Coupling : The palladium- and copper-catalyzed reaction of the iodinated intermediate with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

This sequence provides a strategic and selective route to the target compound, leveraging the high efficiency and functional group tolerance of the Sonogashira reaction. mdpi.com

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgnih.gov Understanding the transient species within these cycles is key to elucidating the reaction mechanism.

Palladium Cycle Intermediates :

Active Pd(0) Species : The cycle begins with a catalytically active 14-electron Pd(0) complex, typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂. wikipedia.orglibretexts.org

Oxidative Addition Adduct : This Pd(0) species undergoes oxidative addition with the 5-iodo-1,3-dimethyl-1H-pyrazole precursor. This is often the rate-limiting step and results in a square planar Pd(II) intermediate. wikipedia.orgnih.gov

Transmetalation Intermediate : A σ-alkynylpalladium(II) complex is formed after the transmetalation step, where the iodide ligand is exchanged for the acetylide group from the copper cycle. nih.gov

Copper Cycle Intermediates :

Copper(I)-Alkyne π-Complex : The copper(I) salt reacts with the terminal alkyne, forming a π-complex. This interaction increases the acidity of the terminal alkyne proton. wikipedia.org

Copper(I) Acetylide : In the presence of the amine base, the π-complex is deprotonated to form a crucial copper(I) acetylide intermediate. This species acts as the activated acetylide donor in the transmetalation step with the palladium center. wikipedia.orgyoutube.com

The final step of the palladium cycle is reductive elimination from the σ-alkynylpalladium(II) intermediate, which forms the C(sp²)-C(sp) bond of the final product, 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- , and regenerates the active Pd(0) catalyst. nih.gov

The success of the proposed Sonogashira coupling hinges on the specific roles of each component in the reaction mixture.

| Component | Type | Function |

| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium Catalyst | The primary catalyst for the cross-coupling. It cycles between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition and reductive elimination. wikipedia.orgmdpi.com |

| Copper(I) Iodide (CuI) | Co-catalyst | Activates the terminal alkyne by forming the copper(I) acetylide intermediate, which is essential for the transmetalation step. wikipedia.orgorganic-chemistry.org Its presence significantly increases the reaction rate, allowing for milder conditions. nih.gov |

| Triethylamine (Et₃N) or Diisopropylamine | Base | Serves to deprotonate the alkyne in the formation of the copper acetylide. youtube.com It also acts as a scavenger for the hydrogen iodide (HI) generated during the reaction. |

| Triphenylphosphine (PPh₃) | Ligand | Stabilizes the palladium center, preventing its precipitation as palladium black. Electron-rich and bulky phosphine (B1218219) ligands can increase the rate of the oxidative addition step. libretexts.org |

The interplay between these components creates a synergistic system that enables the efficient and selective formation of the desired ethynylpyrazole.

Understanding Selectivity in Functionalization Reactions

Selectivity is a critical aspect of the proposed synthesis. The Sonogashira reaction offers high chemoselectivity, primarily coupling terminal alkynes with aryl or vinyl halides. wikipedia.org In the context of synthesizing 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- , the selectivity is governed by the halogen precursor.

By using 5-iodo-1,3-dimethyl-1H-pyrazole , the reaction is directed specifically to the C-5 position of the pyrazole ring. The pronounced reactivity difference among halogens (I > Br > Cl) means that if other, less reactive halogens were present on the molecule, the coupling could be selectively performed at the iodo-substituted position under carefully controlled conditions. wikipedia.org This inherent selectivity of the Sonogashira coupling makes it a powerful tool for the precise functionalization of heterocyclic scaffolds.

Theoretical Models for Reaction Mechanisms

While specific theoretical models for the formation of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- have not been reported, the broader mechanism of the Sonogashira reaction has been the subject of computational studies, primarily using Density Functional Theory (DFT). libretexts.orgresearchgate.net

These theoretical investigations provide significant insights into the reaction mechanism:

Activation Barriers : DFT calculations have been used to determine the energy profiles of the catalytic cycle, identifying the activation barriers for key steps like oxidative addition and reductive elimination. researchgate.net

Reaction Pathways : Theoretical studies have been employed to compare different potential mechanistic pathways, such as the standard oxidative addition-reductive elimination cycle versus alternatives like a carbopalladation pathway, ultimately supporting the consensus mechanism. libretexts.org

These general computational studies on the Sonogashira reaction provide a strong theoretical foundation for the proposed mechanism for synthesizing 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- .

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in "1H-Pyrazole, 5-ethynyl-1,3-dimethyl-". Based on its structure, one would expect to observe distinct signals for the protons of the two methyl groups (at positions 1 and 3), the proton on the pyrazole (B372694) ring (at position 4), and the acetylenic proton of the ethynyl (B1212043) group. The chemical shifts (δ) of these protons would be indicative of their local chemical environment. For instance, the N-methyl protons would likely appear at a different chemical shift than the C-methyl protons. The pyrazole ring proton would have a characteristic shift, and the acetylenic proton would also appear in a specific region of the spectrum. Spin-spin coupling between adjacent protons, if any, would provide further structural insights.

Table 1: Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | Data not available | Singlet |

| C-CH₃ | Data not available | Singlet |

| Pyrazole-H | Data not available | Singlet |

| Ethynyl-H | Data not available | Singlet |

Note: Specific chemical shift values and coupling constants for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- are not available in the searched literature.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For "1H-Pyrazole, 5-ethynyl-1,3-dimethyl-", one would anticipate distinct signals for each of the seven carbon atoms in the molecule: the two methyl carbons, the three pyrazole ring carbons, and the two carbons of the ethynyl group. The chemical shifts of these carbon atoms would depend on their hybridization and the electronegativity of the atoms they are bonded to. For example, the sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts that are different from the sp²-hybridized carbons of the pyrazole ring and the sp³-hybridized methyl carbons.

Table 2: Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| N-CH₃ | Data not available |

| C-CH₃ | Data not available |

| Pyrazole-C3 | Data not available |

| Pyrazole-C4 | Data not available |

| Pyrazole-C5 | Data not available |

| Ethynyl-C≡ | Data not available |

| ≡C-H | Data not available |

Note: Specific chemical shift values for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- are not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of different chemical bonds. In the IR spectrum of "1H-Pyrazole, 5-ethynyl-1,3-dimethyl-", characteristic absorption bands would be expected. A sharp absorption band at a specific high frequency would indicate the C≡C stretching vibration of the ethynyl group. Another characteristic band would correspond to the ≡C-H stretching vibration. Additionally, C-H stretching vibrations from the methyl groups and the pyrazole ring, as well as C=N and C=C stretching vibrations from the pyrazole ring, would be observed at their typical frequencies.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

|---|---|

| C≡C Stretch (Ethynyl) | Data not available |

| ≡C-H Stretch (Ethynyl) | Data not available |

| C-H Stretch (Alkyl, Aryl) | Data not available |

| C=N Stretch (Pyrazole) | Data not available |

| C=C Stretch (Pyrazole) | Data not available |

Note: Specific IR absorption frequencies for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- are not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For "1H-Pyrazole, 5-ethynyl-1,3-dimethyl-", which contains a conjugated system of pi (π) electrons in the pyrazole ring and the ethynyl group, one would expect to observe absorption bands in the UV region corresponding to π → π* transitions. The wavelength of maximum absorption (λmax) would be characteristic of the extent of conjugation in the molecule.

Table 4: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | Data not available |

Note: Specific UV-Vis absorption data for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- are not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also offer structural clues based on the fragmentation pattern of the molecule. For "1H-Pyrazole, 5-ethynyl-1,3-dimethyl-", the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (120.15 g/mol ). Additionally, various fragment ions would be observed, resulting from the cleavage of bonds within the molecule, such as the loss of a methyl group or other neutral fragments. The analysis of these fragmentation patterns can help to confirm the proposed structure.

Table 5: Expected Mass Spectrometry Data

| Ion | Expected m/z Value |

|---|---|

| [M]⁺ | 120 |

| Fragment Ions | Data not available |

Note: Specific mass spectrometry fragmentation data for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- are not available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

Table 6: Expected X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

| Bond Angles | Data not available |

Note: X-ray crystallographic data for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- are not available in the searched literature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of characteristics, from electronic distribution to reactivity, without the need for empirical data.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. mdpi.com

For pyrazole (B372694) derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these electronic parameters. For instance, studies on similar 3,5-dimethyl-pyrazole derivatives show how substituents influence the HOMO-LUMO gap. mdpi.comresearchgate.net For 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-, the electron-withdrawing nature of the ethynyl (B1212043) group at the C5 position is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap compared to a simple methyl-substituted pyrazole. This would suggest a higher reactivity for the target molecule.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazoles (Calculated via DFT) Note: These are representative values for analogous compounds to infer properties for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-. Actual values require specific calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3,5-dimethyl-1-phenyl-pyrazole derivative mdpi.com | - | - | - |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov | -5.907 | -1.449 | 4.458 |

| Substituted Pyrazole Derivative 4c researchgate.net | - | - | - |

Reactivity Prediction and Reaction Modeling

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and modeling their behavior in chemical reactions. Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's chemical potential, hardness, and electrophilicity. mdpi.com These descriptors help in understanding how 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- might interact with other reagents.

Furthermore, computational modeling can elucidate reaction mechanisms. For pyrazoles, 1,3-dipolar cycloaddition reactions are of significant interest. mdpi.comresearchgate.netmdpi.com DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-, the ethynyl group itself is a reactive site for cycloadditions. Theoretical modeling could predict the regioselectivity and stereoselectivity of such reactions, guiding synthetic efforts. researchgate.net

Density Functional Theory (DFT) Calculations

DFT has become a standard tool in computational chemistry due to its balance of accuracy and computational cost. eurasianjournals.com It is widely applied to study the properties of heterocyclic compounds like pyrazoles.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. DFT-based geometry optimization is used to find the minimum energy conformation of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-. nih.gov For substituted pyrazoles, the orientation of the substituent groups is critical. In this case, the rotation of the two methyl groups and the linear ethynyl group would be analyzed. nih.gov

Spectroscopic Property Prediction and Interpretation

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei are a common application of DFT. researchgate.netjocpr.com By calculating the magnetic shielding tensors, a predicted NMR spectrum can be generated and compared with experimental data for structural verification. For 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-, DFT would predict distinct signals for the two methyl groups, the pyrazole ring proton, and the protons of the ethynyl group.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, leading to a theoretical Infrared (IR) spectrum. researchgate.net This is useful for identifying characteristic functional group vibrations. For the target molecule, key predicted vibrational modes would include the C≡C stretch of the ethynyl group, C-H stretches of the methyl and ethynyl groups, and the characteristic vibrations of the pyrazole ring. Comparing the calculated spectrum with an experimental one can provide strong evidence for the molecule's structure. nih.gov

Table 2: Predicted Spectroscopic Data for a Generic 1,3,5-substituted Pyrazole Based on Analogous Systems Note: These are generalized predictions. Specific calculations are needed for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-.

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Pyrazole C4-H | ~6.0-6.5 ppm |

| ¹H NMR | N-CH₃ | ~3.8-4.2 ppm |

| ¹H NMR | C-CH₃ | ~2.2-2.5 ppm |

| ¹H NMR | Ethynyl-H | ~2.5-3.0 ppm |

| ¹³C NMR | Pyrazole C5 | ~140-150 ppm |

| ¹³C NMR | Pyrazole C3 | ~150-160 ppm |

| ¹³C NMR | Pyrazole C4 | ~105-115 ppm |

| IR | C≡C Stretch | ~2100-2200 cm⁻¹ |

| IR | C-H Stretch (sp) | ~3300 cm⁻¹ |

Molecular Dynamics Simulations for System Behavior

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. eurasianjournals.comnih.govresearchgate.net

For 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-, MD simulations could be employed to understand its conformational dynamics in different solvents. researchgate.net These simulations would track the movements of all atoms over a period of time, providing information on the flexibility of the molecule and the stability of different conformations. researchgate.net If this molecule were being investigated as a potential drug candidate, MD simulations would be crucial for studying its binding stability within the active site of a target protein. nih.gov Although specific MD studies on this exact compound are lacking, the methodology is well-established for other pyrazole derivatives, demonstrating its applicability for predicting the dynamic behavior and interactions of the target molecule. researchgate.net

Applications in Ligand-Target Interactions for Material Design

While no specific research findings exist for 1H-Pyrazole, 5-ethynyl-1,3-dimethyl-, computational chemistry offers powerful tools to predict and analyze its potential interactions with various material surfaces and targets. Such studies are crucial for designing new materials with tailored properties, such as improved adhesion, corrosion resistance, or sensing capabilities. The ethynyl group, with its electron-rich triple bond, and the pyrazole ring, with its distinct arrangement of nitrogen and carbon atoms, suggest that this molecule could exhibit interesting interfacial behaviors.

Theoretical investigations would typically involve quantum chemical methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to model the interactions between the pyrazole derivative (the ligand) and a material surface (the target).

Potential Research and Hypothetical Findings:

A hypothetical computational study could investigate the adsorption of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- on a metal surface, such as copper or iron, to evaluate its potential as a corrosion inhibitor. DFT calculations would be employed to determine the most stable adsorption geometries, calculate binding energies, and analyze the nature of the chemical bonds formed between the molecule and the surface atoms.

Key parameters that would be investigated in such a study are presented in the hypothetical data table below. This table illustrates the type of data that would be generated from such a research endeavor.

Table 1: Hypothetical DFT Calculation Results for Adsorption of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- on a Copper (111) Surface

| Adsorption Configuration | Binding Energy (eV) | Molecule-Surface Distance (Å) | Key Interacting Atoms |

|---|---|---|---|

| Flat-lying (parallel) | -2.5 | 2.1 | N1, N2, C≡C |

Note: The data in this table is purely illustrative and intended to represent the kind of results that would be obtained from computational studies. It is not based on actual experimental or calculated findings.

Further analysis, such as Hirshfeld surface analysis, which is used to quantify intermolecular interactions in crystalline environments, could provide insights into the noncovalent forces at play. jetir.org By mapping properties like the electrostatic potential onto the electron density surface, researchers could identify the regions of the molecule most likely to engage in electrostatic or hydrogen-bonding interactions with a target material. This would be critical for designing ligands that bind selectively and strongly to specific sites on a material's surface.

Molecular dynamics simulations could then be used to study the collective behavior of many such molecules at the material interface over time, providing insights into the formation of self-assembled monolayers and their stability under various conditions.

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "1H-Pyrazole, 5-ethynyl-1,3-dimethyl-" to generate the requested article according to the provided outline.

Extensive searches for this particular compound in the contexts of coordination chemistry, ligand design, supramolecular assembly, catalysis, and polymer chemistry did not yield specific research findings, data tables, or detailed discussions. The available literature focuses on pyrazole derivatives in a general sense, without mentioning or detailing the synthesis, properties, or applications of 5-ethynyl-1,3-dimethyl-1H-pyrazole.

Therefore, to adhere to the strict instructions of focusing solely on "1H-Pyrazole, 5-ethynyl-1,3-dimethyl-" and not introducing information that falls outside this explicit scope, the article cannot be written. Generating content for the specified sections and subsections would require speculation or the use of data from other, unrelated pyrazole compounds, which would violate the core requirements of the request.

Applications in Advanced Materials and Catalysis

Polymer Chemistry and Polymerization Studies

Pyrazole (B372694) Derivatives in the Development of Advanced Polymeric Materials

While direct research on the polymerization of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- is limited in publicly available literature, the broader class of pyrazole-containing polymers has been investigated for various advanced applications. The incorporation of the pyrazole moiety into a polymer backbone can impart desirable properties such as thermal stability, specific optical characteristics, and coordinating capabilities for catalysis.

The ethynyl (B1212043) group in 5-ethynyl-1,3-dimethyl-1H-pyrazole serves as a key functional handle for polymerization reactions. Acetylenic monomers can undergo various types of polymerization, including addition polymerization and coupling reactions, to form conjugated polymers. These polymers are of significant interest due to their potential electronic and optical properties. For instance, polymers incorporating pyrazole units have been explored for their potential in gas capture and as precursors to functional materials. The specific substitution pattern of the 1,3-dimethyl groups on the pyrazole ring can influence the solubility and processing characteristics of the resulting polymers.

Photophysical Properties for Optoelectronic Materials

The electronic structure of the pyrazole ring, combined with the π-system of the ethynyl substituent, suggests that 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- and its derivatives could possess interesting photophysical properties suitable for optoelectronic applications.

Fluorescent Properties of Pyrazole Derivatives

Pyrazole derivatives are known to exhibit fluorescence, a property that is highly dependent on their molecular structure and the nature of their substituents. Diverse pyrazole derivatives have demonstrated fluorescent properties with high quantum yields, good photostability, and thermostability. nih.gov The fluorescence arises from the de-excitation of electrons from an excited state to the ground state, releasing energy in the form of light. The emission wavelength and intensity can be tuned by modifying the chemical structure, for example, by introducing electron-donating or electron-withdrawing groups.

Table 1: General Photophysical Properties of Functionalized Pyrazole Derivatives (Note: This table is illustrative of general pyrazole derivatives and not specific to 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- due to lack of specific data.)

| Derivative Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| Phenyl-substituted Pyrazoles | 324–368 | 410–451 | Varies |

| Pyrazoloquinolines | ~350-400 | ~480-510 | Moderate |